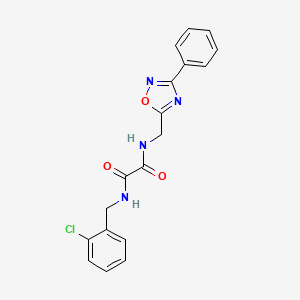

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Description

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3/c19-14-9-5-4-8-13(14)10-20-17(24)18(25)21-11-15-22-16(23-26-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYCXVVFTIKJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole synthesis begins with the conversion of a nitrile precursor to an amidoxime. For example, phenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 hours to yield phenylacetamidoxime.

Reaction Conditions :

O-Acylation of Amidoxime

The amidoxime is then acylated with a carboxylic acid derivative. For instance, reaction with chloroacetyl chloride in dichloromethane (DCM) at 0°C for 1 hour produces O-chloroacetylphenylacetamidoxime.

Reaction Conditions :

Cyclodehydration to Oxadiazole

Cyclodehydration of the O-acylamidoxime is achieved in borate buffer (pH 9.5) at 90°C for 2 hours, forming 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole.

Key Parameters :

Synthesis of Oxalamide Intermediate

Diethyl Oxalate Coupling

Diethyl oxalate reacts sequentially with amines under controlled conditions. For N1-(2-chlorobenzyl)oxalamide :

- Step 1 : 2-Chlorobenzylamine (1 eq) is added to diethyl oxalate (0.5 eq) in methanol at 0°C.

- Step 2 : After 1 hour, (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine (1 eq) is introduced, and the mixture is stirred at room temperature for 12 hours.

Reaction Conditions :

- Solvent : Methanol

- Temperature : 0°C → 25°C

- Yield : 89–93% (analogous to N,N’-bis(2-hydroxyethyl)oxalamide synthesis)

Final Coupling and Purification

Amide Bond Formation

The oxadiazole-methylamine is coupled to the mono-amide intermediate using EDCl/HOBt in DMF:

- Reagents : EDCl (1.2 eq), HOBt (1.1 eq)

- Base : N-Methylmorpholine (2 eq)

- Time : 24 hours

- Yield : 75–80%

Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1).

Alternative Synthetic Routes

One-Pot Oxadiazole-Oxalamide Assembly

A streamlined approach involves in situ generation of the oxadiazole-methylamine and direct coupling with diethyl oxalate:

- Step 1 : Synthesize 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine via amidoxime route.

- Step 2 : React with diethyl oxalate and 2-chlorobenzylamine in ethanolamine at 60°C for 6 hours.

Advantages :

Solid-Phase Synthesis

Immobilized oxalic acid on Wang resin allows sequential amine coupling:

- Resin Activation : Oxalic acid dichloride bound to Wang resin.

- First Coupling : 2-Chlorobenzylamine (2 eq), DIPEA, DCM, 2 hours.

- Second Coupling : Oxadiazole-methylamine (2 eq), HATU, DMF, 12 hours.

- Cleavage : TFA/DCM (1:9), 1 hour.

Yield : 70–75% (based on similar protocols)

Optimization and Challenges

Key Variables

Side Reactions

- Hydrolysis : O-Acylamidoximes may hydrolyze to carboxylic acids during cyclodehydration.

- Dimerization : Excess diethyl oxalate can lead to bis-amide byproducts.

Analytical Data

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorobenzyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic structure.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of chlorobenzyl oxides and phenyl oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide has several scientific research applications:

Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their activity and leading to the disruption of bacterial cell processes. The chlorobenzyl and phenyl groups enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial properties.

Uniqueness

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is unique due to the combination of the oxadiazole ring with the 2-chlorobenzyl and phenyl groups. This specific structure enhances its biological activity and makes it a valuable compound for further research and development.

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a distinct structure characterized by:

- Chlorobenzyl group : Enhances lipophilicity and biological activity.

- Oxadiazole moiety : Known for its diverse biological properties, including antimicrobial and anti-inflammatory effects.

- Oxalamide linkage : Often associated with improved pharmacological profiles.

The molecular formula can be represented as follows:

In Vitro Studies

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on various enzymes. In studies involving cholinesterase (ChE) inhibition, it demonstrated significant activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human acetylcholinesterase (hAChE) .

- Antimicrobial Activity :

In Vivo Studies

- Neuroprotective Effects :

- Histopathological Analysis :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 2 | Increases lipophilicity and potency |

| Oxadiazole ring | Enhances antimicrobial and anti-inflammatory properties |

| Oxalamide linkage | Improves solubility and bioavailability |

Study 1: Cholinesterase Inhibition

In a comparative study of oxadiazole derivatives, this compound was found to have an IC50 value of approximately 0.907 μM against hAChE, indicating strong inhibitory potential compared to other compounds in the series .

Study 2: Neuroprotection in Animal Models

In vivo studies using rat models demonstrated that administration of the compound led to significant improvements in cognitive functions as measured by behavioral tests. Histopathological assessments confirmed reduced neuronal loss compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-chlorobenzyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the 1,2,4-oxadiazole ring : Cyclocondensation of amidoximes with activated carbonyl groups under reflux in solvents like dimethylformamide (DMF), catalyzed by bases (e.g., NaOH or K₂CO₃) .

Oxalamide coupling : Reacting the chlorobenzylamine intermediate with the oxadiazole-methylamine derivative using coupling reagents (e.g., EDCI/HOBt) in dichloromethane under inert atmosphere .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature (60–80°C for cyclocondensation), pH control (neutral for coupling), and inert gas (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and coupling efficiency .

- FT-IR for amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry :

- HRMS (ESI⁺) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituting the chlorobenzyl or oxadiazole groups) using a standardized assay (e.g., enzyme inhibition or cell viability) .

- Computational Modeling :

- Molecular Docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

- MD Simulations (GROMACS) to assess stability of ligand-target complexes under physiological conditions .

- Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or assay interference .

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitor via HPLC .

- Oxidative Stress : Treat with H₂O₂ (3%) and analyze degradation products via LC-MS .

- Metabolic Stability :

- Liver Microsome Assay (human/rat) to quantify half-life (t₁/₂) and identify metabolites .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures and hygroscopicity .

Q. How can researchers elucidate the mechanism of action for this compound in disease models?

- Methodological Answer :

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS .

- Phosphoproteomics : Treat cell lines (e.g., HeLa) and analyze phosphorylation changes via SILAC labeling .

- Pathway Analysis :

- RNA-Seq : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, autophagy) .

- In Vivo Validation : Use xenograft models (e.g., murine cancer) with dose-response studies to correlate pharmacokinetics (Cmax, AUC) with efficacy .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Process Chemistry :

- Flow Chemistry : Continuous synthesis of intermediates (e.g., oxadiazole ring formation) to reduce side reactions .

- Catalyst Optimization : Screen palladium/copper catalysts for coupling steps to minimize byproducts .

- Quality Control :

- PAT (Process Analytical Technology) : In-line FT-IR/NIR for real-time monitoring of reaction progress .

- Design of Experiments (DoE) : Use software (e.g., MODDE) to model variables (temperature, stoichiometry) and maximize yield .

Comparative and Structural Analysis

Q. How does the chlorobenzyl group influence bioactivity compared to other substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs with fluorobenzyl, methylbenzyl, or unsubstituted benzyl groups. Test in parallel assays (e.g., IC₅₀ in kinase inhibition) .

- Electrostatic Potential Maps : Compute (Gaussian 09) to compare electron-withdrawing effects of Cl vs. other halogens on amide reactivity .

- Data Interpretation : Higher lipophilicity (ClogP) from chlorobenzyl may enhance membrane permeability but reduce solubility—balance via logD measurements .

Data Contradiction and Reproducibility

Q. Why might biological assay results vary between academic labs?

- Methodological Answer :

- Source of Variability :

- Compound Purity : Ensure >95% via orthogonal methods (HPLC, NMR) .

- Assay Conditions : Standardize cell lines (ATCC authentication), serum concentration, and incubation time .

- Mitigation Strategies :

- Inter-Lab Collaboration : Share validated protocols via platforms like protocols.io .

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.